Cas no 948289-56-3 (6-chloro-8-methylquinoline-3-carboxylic Acid)
6-chloro-8-methylquinoline-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-8-methylquinoline-3-carboxylic Acid
- SureCN2310875
- AGN-PC-01A9P5
- AB52317
- KB-248508
- 3,4-DIBROMO-6,8-DIFLUOROQUINOLINE
- DTXSID50589138
- MFCD09787823
- 6-Chloro-8-methylquinoline-3-carboxylic acid, AldrichCPR
- 948289-56-3
- YMB28956
- DB-080039
- SCHEMBL2310875
- CS-0367383
-
- MDL: MFCD09787823
- Inchi: 1S/C11H8ClNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)
- InChI Key: AZUBVKRZQUUAAX-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C2C(C=1)=CC(C(=O)O)=CN=2
Computed Properties
- Exact Mass: 221.02400
- Monoisotopic Mass: 221.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Melting Point: NA
- PSA: 50.19000
- LogP: 2.89480
6-chloro-8-methylquinoline-3-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-chloro-8-methylquinoline-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C995203-50mg |
6-Chloro-8-methylquinoline-3-carboxylic Acid |
948289-56-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C995203-100mg |
6-Chloro-8-methylquinoline-3-carboxylic Acid |
948289-56-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C995203-500mg |
6-Chloro-8-methylquinoline-3-carboxylic Acid |
948289-56-3 | 500mg |
$ 250.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000205-1G |
6-Chloro-8-methylquinoline-3-carboxylic acid |
948289-56-3 | 1g |
¥3719.09 | 2023-11-10 | ||
| Apollo Scientific | OR309211-1g |
6-Chloro-8-methylquinoline-3-carboxylic acid |
948289-56-3 | 1g |
£230.00 | 2025-02-20 | ||
| abcr | AB213451-250 mg |
6-Chloro-8-methylquinoline-3-carboxylic acid |
948289-56-3 | 250MG |
€144.70 | 2022-06-11 | ||
| abcr | AB213451-1 g |
6-Chloro-8-methylquinoline-3-carboxylic acid |
948289-56-3 | 1g |
€310.60 | 2022-06-11 | ||
| abcr | AB213451-5 g |
6-Chloro-8-methylquinoline-3-carboxylic acid |
948289-56-3 | 5g |
€816.20 | 2022-06-11 | ||
| abcr | AB213451-250mg |
6-Chloro-8-methylquinoline-3-carboxylic acid; . |
948289-56-3 | 250mg |
€147.30 | 2025-04-14 | ||
| abcr | AB213451-1g |
6-Chloro-8-methylquinoline-3-carboxylic acid; . |
948289-56-3 | 1g |
€317.40 | 2025-04-14 |
6-chloro-8-methylquinoline-3-carboxylic Acid Suppliers
6-chloro-8-methylquinoline-3-carboxylic Acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 6-chloro-8-methylquinoline-3-carboxylic Acid
Professional Introduction to 6-chloro-8-methylquinoline-3-carboxylic Acid (CAS No. 948289-56-3)
6-chloro-8-methylquinoline-3-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 948289-56-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds known for their broad spectrum of biological activities. The structural features of 6-chloro-8-methylquinoline-3-carboxylic Acid, particularly the presence of a chloro substituent at the 6-position and a methyl group at the 8-position, along with a carboxylic acid functional group at the 3-position, contribute to its unique chemical properties and potential applications in drug discovery.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure, including antimalarials and anticancer agents. The introduction of electron-withdrawing and electron-donating groups at specific positions on the quinoline ring can modulate its biological activity, making it a versatile platform for designing novel therapeutic agents. In recent years, computational chemistry and high-throughput screening techniques have been increasingly employed to identify promising candidates for further development, and 6-chloro-8-methylquinoline-3-carboxylic Acid has emerged as a compound of interest due to its structural complexity and potential pharmacological properties.
One of the most compelling aspects of 6-chloro-8-methylquinoline-3-carboxylic Acid is its potential as a building block for more complex molecules. The carboxylic acid moiety at the 3-position allows for further functionalization via esterification, amidation, or coupling reactions, enabling the synthesis of derivatives with tailored biological activities. This flexibility has made it a valuable intermediate in the development of new drugs targeting various diseases, including infectious diseases and cancers. Additionally, the chloro substituent at the 6-position can serve as a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical synthesis.
Recent studies have highlighted the importance of quinoline derivatives in addressing emerging therapeutic challenges. For instance, researchers have been exploring quinoline-based compounds as inhibitors of protein-protein interactions involved in cancer progression. The unique electronic and steric properties of 6-chloro-8-methylquinoline-3-carboxylic Acid make it an attractive candidate for designing molecules that can disrupt these interactions effectively. Furthermore, its ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions suggests that it may have applications in developing treatments for neurological disorders, where precise molecular recognition is crucial.
The synthesis of 6-chloro-8-methylquinoline-3-carboxylic Acid typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the chloro, methyl, and carboxylic acid substituents at the desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes. The availability of high-purity samples is essential for downstream applications such as crystallographic studies or biological assays.
In terms of biological activity, preliminary investigations into 6-chloro-8-methylquinoline-3-carboxylic Acid have revealed promising results in several assay systems. For example, it has shown inhibitory effects against certain enzymes implicated in inflammation and oxidative stress, which are key pathological mechanisms in various diseases. Additionally, its interaction with bacterial enzymes has been explored as part of efforts to develop novel antibiotics against drug-resistant pathogens. These findings underscore the potential of this compound as a lead molecule for further drug development efforts.
The role of computational modeling in understanding the behavior of 6-chloro-8-methylquinoline-3-carboxylic Acid cannot be overstated. Molecular docking studies have been used to predict how this compound might bind to biological targets such as enzymes or receptors. These simulations provide valuable insights into its binding affinity and mode of action, guiding experimental design and optimization efforts. Furthermore, virtual screening techniques have been employed to identify additional derivatives with enhanced potency or selectivity based on the structure of 6-chloro-8-methylquinoline-3-carboxylic Acid.
The future prospects for 6-chloro-8-methylquinoline-3-carboxylic Acid are bright, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential as a pharmacophore for new drugs. As our understanding of disease mechanisms continues to evolve, compounds like 6-chloro-8-methylquinoline-3-carboxylic Acid will likely play an increasingly important role in addressing unmet medical needs.
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